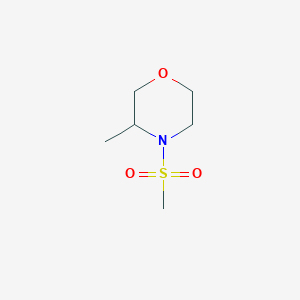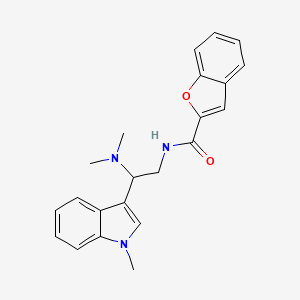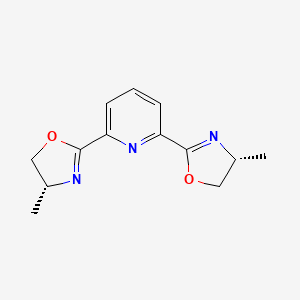
4-Methanesulfonyl-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methanesulfonyl-3-methylmorpholine is a chemical compound that is used as a solvent and to make pharmaceuticals . It is a water-white liquid with an ammonia-like odor . It is less dense than water and insoluble in water . It may be moderately toxic by ingestion, inhalation, and skin absorption . It is very irritating to skin, eyes, and mucous membranes .
Physical And Chemical Properties Analysis
4-Methanesulfonyl-3-methylmorpholine is a water-white liquid with an ammonia-like odor . It is less dense than water and insoluble in water . It may be moderately toxic by ingestion, inhalation, and skin absorption . It is very irritating to skin, eyes, and mucous membranes .Applications De Recherche Scientifique
Methane Activation and Conversion
Methane, a primary component of natural gas, offers a rich feedstock for various chemical transformations. One notable application in scientific research involves the activation and conversion of methane to more valuable chemicals. For instance, methane can be activated by metal-free radical cations, as demonstrated in studies where methane is converted to methanol and ionized methyl hydrogen sulfoxylate through a selective, direct attack mechanism. This process underscores the potential of utilizing methane in creating valuable chemical products through innovative activation methods (de Petris et al., 2009).
Enzymatic Reduction and Chemical Synthesis
The reduction of methyl-coenzyme M (methyl-SCoM) to methane, catalyzed by methyl-coenzyme M reductase in methanogenic archaea, represents another pivotal application. This enzymatic process involves complex chemical interactions, including the formation of alkyl-nickel adducts, highlighting the intricate nature of biological methane synthesis and its potential applications in bioengineering and synthetic chemistry (Dey et al., 2007).
RNA Labeling and Purification
In the realm of molecular biology, 4-Methanesulfonyl-3-methylmorpholine is part of methodologies for labeling and purifying RNA. Techniques involving methanethiosulfonate reagents for forming disulfide bonds with RNA have been improved, offering enhanced yields and reduced bias in RNA enrichment studies. This application is crucial for understanding RNA dynamics, including turnover and tissue-specific transcription (Duffy et al., 2015).
Antibacterial Agents and Metal Complexes
Research into sulfonamide derivatives and their metal complexes, including those related to 4-Methanesulfonyl-3-methylmorpholine, has demonstrated significant antibacterial activity. These studies not only contribute to our understanding of chemical-biological interactions but also pave the way for developing new antibacterial agents and exploring the role of metal complexes in medicinal chemistry (Özdemir et al., 2009).
Catalysis and Chemical Reactions
The catalytic behavior of transition metal methanesulfonates, including their role in facilitating Biginelli reactions, represents another area of application. These catalysts are instrumental in synthesizing various organic compounds, demonstrating the versatility of 4-Methanesulfonyl-3-methylmorpholine-related chemicals in catalysis and organic synthesis (Wang et al., 2005).
Atmospheric Chemistry and Aerosol Formation
Methanesulfonic acid (MSA), related to the chemical family of 4-Methanesulfonyl-3-methylmorpholine, plays a significant role in atmospheric chemistry, particularly in the formation of aerosols. Studies on the hygroscopic properties of methanesulfonates and their interactions with amines and ammonia under various temperatures have provided insights into aerosol formation processes. These findings are crucial for understanding climate dynamics and the environmental impact of aerosols (Chen & Finlayson‐Pitts, 2017).
Safety and Hazards
4-Methanesulfonyl-3-methylmorpholine is highly flammable . It may cause toxic effects if inhaled or ingested . Contact with the substance may cause severe burns to skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .
Propriétés
IUPAC Name |
3-methyl-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-6-5-10-4-3-7(6)11(2,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIISSOYCNHYAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)
![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2736707.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2736709.png)